![molecular formula C5H7N3 B6272860 2-[cyano(ethyl)amino]acetonitrile CAS No. 586965-96-0](/img/no-structure.png)

2-[cyano(ethyl)amino]acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-[cyano(ethyl)amino]acetonitrile” is an organic compound that is a derivative of acetonitrile . It is a colorless liquid and is unstable at room temperature due to the incompatibility of the amine nucleophile and the nitrile electrophile .

Synthesis Analysis

The synthesis of cyanoacetamides, which “2-[cyano(ethyl)amino]acetonitrile” is a type of, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .

Molecular Structure Analysis

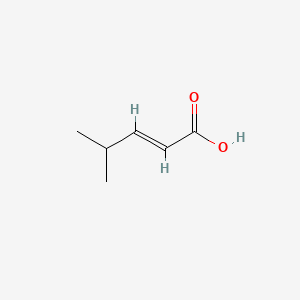

The molecular structure of “2-[cyano(ethyl)amino]acetonitrile” is H2N−CH2−C≡N . This compound contains two functional groups, a nitrile (−C≡N) and an amine (−NH2).

Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Physical And Chemical Properties Analysis

The compound is a colorless liquid. It is unstable at room temperature, owing to the incompatibility of the amine nucleophile and the nitrile electrophile .

作用機序

将来の方向性

In the field of organic synthesis, the conversion reactions of acetonitrile as a building block have become one of the most attractive fields . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[cyano(ethyl)amino]acetonitrile involves the reaction of ethylamine with malononitrile followed by the addition of cyanogen bromide.", "Starting Materials": [ "Ethylamine", "Malononitrile", "Cyanogen bromide" ], "Reaction": [ "Step 1: Ethylamine is reacted with malononitrile in the presence of a base such as sodium ethoxide to form ethyl 2-cyanoacetate.", "Step 2: Cyanogen bromide is added to the reaction mixture to form the intermediate 2-[cyano(ethyl)amino]aceto-nitrile.", "Step 3: The intermediate is isolated and purified by recrystallization or column chromatography." ] } | |

CAS番号 |

586965-96-0 |

製品名 |

2-[cyano(ethyl)amino]acetonitrile |

分子式 |

C5H7N3 |

分子量 |

109.1 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。